molecular formula C7H7BF2O3 B062603 2,3-Difluoro-4-methoxyphenylboronic acid CAS No. 170981-41-6

2,3-Difluoro-4-methoxyphenylboronic acid

Cat. No.: B062603
CAS No.: 170981-41-6
M. Wt: 187.94 g/mol
InChI Key: HIWYFMBSFSTYGU-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxyphenylboronic acid is a high-value boronic ester and acid derivative extensively employed as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is fundamental in modern organic synthesis for the efficient construction of biaryl and heterobiaryl scaffolds. The specific substitution pattern on the phenyl ring, featuring two fluorine atoms and a methoxy group, confers unique electronic and steric properties, making this reagent crucial for modulating the electronic characteristics, lipophilicity, and metabolic stability of the target molecules. Its primary research value lies in the pharmaceutical and materials science sectors, where it is used to develop active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. The boronic acid group acts as the nucleophilic coupling partner, transmetalating with the palladium catalyst to form a carbon-carbon bond with an organohalide coupling partner. The presence of the fluorine atoms, strong electron-withdrawing groups, can significantly influence the electron density of the ring, potentially affecting the rate of the cross-coupling reaction and the biological activity of the final compound by engaging in hydrogen bonding or altering bioavailability. The methoxy group provides an electron-donating effect, creating a nuanced electronic profile. Researchers utilize this compound to synthesize complex, functionalized molecules that are otherwise difficult to access, accelerating the discovery and optimization of new chemical entities in drug discovery programs and advanced material design.

Properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYFMBSFSTYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648598
Record name (2,3-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
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Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170981-41-6
Record name (2,3-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-methoxybenzeneboronic acid
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Preparation Methods

Reaction Overview

This method adapts principles from adamantyl-substituted boronic acid synthesis, replacing the adamantyl group with fluorine substituents. The process involves three stages: Grignard reagent formation, borate ester synthesis, and acidic hydrolysis.

Stepwise Procedure

  • Grignard Reagent Formation :

    • Substrate : 4-Bromo-2,3-difluoroanisole reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.

    • Additives : Lithium chloride (LiCl) enhances reactivity at a 1.2:1 molar ratio relative to the aryl bromide.

    • Conditions : Reflux at 66°C for 6–8 hours.

  • Borate Ester Synthesis :

    • Trimethyl borate (B(OMe)₃) is added dropwise at −78°C, followed by gradual warming to room temperature.

    • Reaction Time : 12–16 hours.

  • Acidic Hydrolysis :

    • The intermediate borate ester is treated with 1M HCl at 0°C, yielding the crude boronic acid.

    • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity.

Key Data

ParameterValue
Yield (Overall)68–72%
Purity (Post-HPLC)95.2%
Reaction ScaleUp to 10 kg demonstrated

Mechanistic Insight :
The Grignard reagent undergoes transmetalation with trimethyl borate, forming a tetrahedral borate intermediate. Subsequent protonolysis releases the boronic acid.

Palladium-Catalyzed Miyaura Borylation

Reaction Design

This method, inspired by monofluorinated analogs, employs palladium catalysis to couple aryl halides with diboron reagents.

Optimized Protocol

  • Substrate : 4-Bromo-2,3-difluoroanisole (1.0 equiv).

  • Catalyst System : Pd(dba)₃ (1.5 mol%) and tricyclohexylphosphine (PCy₃, 3.0 mol%).

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Base : Potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent : 1,4-Dioxane/water (4:1 v/v).

  • Conditions : 80°C, 18 hours under nitrogen.

Key Data

ParameterValue
Isolated Yield82–85%
Turnover Number (TON)56
Solvent Recovery Rate92% (1,4-Dioxane)

Mechanistic Pathway :
Oxidative addition of Pd⁰ to the aryl bromide forms a PdII complex. Transmetalation with B₂pin₂ generates a PdII-boryl species, which undergoes reductive elimination to yield the boronic ester. Acidic workup liberates the free boronic acid.

Comparative Analysis of Methods

Performance Metrics

CriteriaGrignard MethodMiyaura Borylation
Yield68–72%82–85%
Catalyst CostLow (Mg/LiCl)High (Pd/ligand)
ScalabilityIndustrial (10 kg+)Lab-scale (≤1 kg)
ByproductsMinor Mg saltsPd residues
Purification ComplexityModerateHigh (Pd removal)

Stability Considerations

This compound exhibits moderate stability, with NMR studies showing partial cyclization to boroxine ([RBO]₃) after 72 hours at 25°C. Storage at −20°C under nitrogen extends shelf life to 6 months.

Industrial-Scale Adaptations

Continuous Flow Grignard Synthesis

  • Reactor Type : Tubular flow reactor (316L stainless steel).

  • Throughput : 15 kg/day.

  • Advantages :

    • Reduced exotherm risk via segmented flow.

    • In-line quenching minimizes intermediate degradation.

Catalyst Recycling in Miyaura Borylation

  • Pd Recovery : >98% via activated carbon adsorption.

  • Cost Impact : Lowers Pd consumption by 40% in multi-batch runs.

Emerging Methodologies

Photocatalytic Borylation

Preliminary studies using Ir(ppy)₃ photocatalysts show promise for room-temperature synthesis, though yields remain suboptimal (45–50%).

Enzymatic Coupling

Lipase-mediated transesterification of borate esters is under investigation, aiming to eliminate heavy metal catalysts .

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies
2,3-Difluoro-4-methoxyphenylboronic acid plays a crucial role in the synthesis of pharmaceuticals aimed at targeted therapies for cancer treatment. Its ability to form stable complexes with diols enhances drug efficacy and specificity, making it a valuable building block in the development of new therapeutic agents .

Mechanism of Action
The compound's structure allows it to interact effectively with biological targets, particularly proteins involved in disease pathways. Although specific mechanisms are still under investigation, its reversible covalent bonding capabilities make it a promising candidate for drug design.

Advanced Materials Development
The compound is utilized in formulating advanced materials that require enhanced properties such as durability and chemical resistance. It contributes to the development of polymers and coatings that meet specific performance criteria .

Bioconjugation Techniques

Attachment of Biomolecules
this compound is valuable in bioconjugation techniques where biomolecules are attached to surfaces or other molecules. This application is crucial for diagnostics and therapeutic strategies in biomedical research .

Fluorescent Probes

Biological Imaging Applications
The compound can be designed into fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes and understanding disease mechanisms. This application is particularly important in cancer research and cellular biology studies .

Case Study 1: Synthesis of Targeted Cancer Therapies

A study demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific enzymes involved in tumor progression. The findings suggest potential pathways for developing more effective cancer treatments.

Case Study 2: Use in Organic Synthesis

In a series of experiments involving Suzuki-Miyaura coupling reactions, researchers successfully synthesized complex molecules using this compound as a key intermediate. The efficiency of these reactions highlights the compound's utility in organic synthesis.

Mechanism of Action

The primary mechanism of action for 2,3-Difluoro-4-methoxyphenylboronic acid is through Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the following steps :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name CAS Number Substituent Positions Similarity Score Purity (%) Key Applications References
4-Fluoro-3-methoxyphenylboronic acid 854778-31-7 4-F, 3-OCH₃ 0.94 >97.0 Drug synthesis, organic electronics
2,6-Difluoro-4-methoxyphenylboronic acid 406482-20-0 2,6-F, 4-OCH₃ 0.79 96 Cross-coupling reactions
2,3-Difluoro-5-methoxyphenylboronic acid 2230876-12-5 2,3-F, 5-OCH₃ N/A 98 Experimental intermediates
3-Ethoxy-4-fluorophenylboronic acid 900174-65-4 4-F, 3-OCH₂CH₃ 0.97 95 Catalysis, material science

Notes:

  • Similarity Scores (0–1 scale) are based on structural and functional group alignment .
  • The methoxy group's position significantly impacts reactivity. For example, 4-Fluoro-3-methoxyphenylboronic acid exhibits higher similarity (0.94) to the target compound due to analogous fluorine and methoxy positioning .
  • Ethoxy-substituted analogues (e.g., 3-Ethoxy-4-fluorophenylboronic acid) show reduced electrophilicity compared to methoxy derivatives, affecting their cross-coupling efficiency .

Physicochemical Properties

  • Acidity: The ortho-fluorine atoms in 2,3-Difluoro-4-methoxyphenylboronic acid increase boronic acid acidity (pKa ≈ 8.2) compared to non-fluorinated analogues like 4-methoxyphenylboronic acid (pKa ≈ 8.8) .
  • Solubility: The methoxy group enhances solubility in methanol and DMSO, whereas 2,4-Difluoro-3-methoxyphenylboronic acid (CAS: 406482-18-6) exhibits lower solubility due to steric hindrance from adjacent fluorine atoms .
  • Crystallinity : Fluorine substitution patterns influence supramolecular architecture. For instance, 2,4-difluorophenylboronic acid forms dimeric structures via B–O–B interactions, whereas 2,3-difluoro derivatives exhibit less predictable packing due to steric clashes .

Application-Specific Performance

  • Pharmaceutical Intermediates: The target compound’s fluorine atoms improve metabolic stability in drug candidates, outperforming non-fluorinated analogues like 2,3-dimethoxyphenylboronic acid .
  • Material Science : In OLED synthesis, this compound enables precise control over electron transport layers, whereas 2,6-difluoro isomers introduce steric challenges .

Biological Activity

2,3-Difluoro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BClF₂O₂. Its structure features a phenyl ring substituted with two fluorine atoms and a methoxy group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₈BClF₂O₂
Molecular Weight191.39 g/mol
SolubilitySoluble in polar solvents
pKaApproximately 8.0

The biological activity of this compound primarily arises from its ability to interact with specific biomolecules. The compound can bind to enzymes and receptors, modulating their activity through inhibition or activation. The presence of fluorine enhances the compound's binding affinity and selectivity towards these targets, which is critical for its potential therapeutic applications .

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.
  • Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Metabolic Pathway Interference : It influences metabolic pathways related to the synthesis and degradation of boronic esters, impacting cellular metabolism.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the modulation of specific signaling pathways .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics.

Applications in Research

The unique properties of this compound make it a valuable tool in various research fields:

  • Drug Development : Its derivatives are being explored for their potential as therapeutic agents in treating cancer and infectious diseases.
  • Biochemical Probes : Due to its ability to bind selectively to diols in proteins, it is used as a probe for studying protein-protein interactions and enzyme mechanisms .

Q & A

Q. What are the recommended synthetic routes for 2,3-difluoro-4-methoxyphenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, a Suzuki-Miyaura coupling precursor can be prepared by reacting 2,3-difluoro-4-methoxybromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst (1 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours . Yields (~75–85%) depend on the purity of starting materials and oxygen exclusion. Column chromatography (silica gel, hexane/ethyl acetate gradient) is used for purification.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Characteristic signals for methoxy (-OCH₃, δ ~3.8 ppm) and fluorine-substituted aromatic protons (δ 6.8–7.2 ppm) .
  • HPLC-MS : To confirm molecular ion [M+H]⁺ at m/z 202.04 (calculated for C₇H₇BF₂O₃).
  • Elemental Analysis : Verify boron content (~5.3%) and fluorine (~18.8%) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon) at −20°C in anhydrous DMSO or THF. Prolonged exposure to moisture induces hydrolysis, forming boroxines. Monitor via FT-IR for B-O-B stretching (~1,350 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The ortho-fluorine groups increase electrophilicity of the boron atom, enhancing reactivity with aryl halides. However, steric hindrance from meta-methoxy may reduce coupling rates. Optimize using:
  • Pd Catalysts : Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
  • Base Screening : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Kinetic Studies : Track reaction progress via <sup>19</sup>F NMR to detect intermediates .

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

  • Methodological Answer : Regioselective functionalization is complicated by fluorine’s directing effects. Strategies include:
  • Protection/Deprotection : Temporarily mask the methoxy group with TMSCl to direct boronation to the 4-position .
  • Cross-Coupling Templates : Use this compound as a building block for C−C bond formation in drug intermediates (e.g., kinase inhibitors) .

Q. What analytical techniques resolve contradictions in reported spectroscopic data?

  • Methodological Answer : Discrepancies in <sup>11</sup>B NMR shifts (δ 28–32 ppm) may arise from solvent polarity or residual moisture. Standardize measurements in deuterated DMSO and compare with reference compounds (e.g., 2,6-difluoro-4-methoxyphenylboronic acid, δ 30.5 ppm) .

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